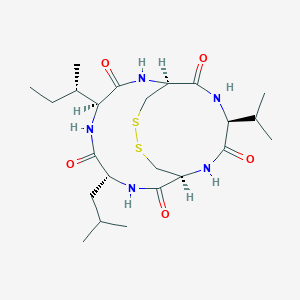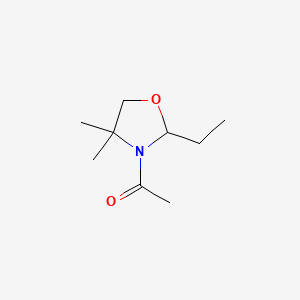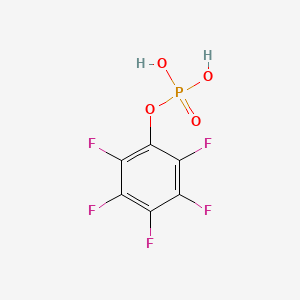
Pentafluorophenylphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentafluorophenylphosphate is a chemical compound characterized by the presence of a pentafluorophenyl group attached to a phosphate moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The pentafluorophenyl group is highly electronegative, which imparts distinct reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentafluorophenylphosphate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process may include steps such as purification through distillation or recrystallization to ensure the final product’s purity. The use of advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, is common to verify the compound’s structure and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pentafluorophenylphosphate undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can be substituted with nucleophiles such as amines, leading to the formation of amide bonds.
Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are frequently used.
Catalysts: In some reactions, catalysts such as palladium or platinum may be employed to enhance reaction rates.
Major Products Formed
The major products formed from reactions involving this compound include amides, esters, and phosphoric acid derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
Pentafluorophenylphosphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pentafluorophenylphosphate involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. The pentafluorophenyl group enhances the compound’s reactivity by stabilizing the transition state during the reaction. This property makes it particularly useful in forming amide bonds and other covalent linkages in synthetic and biological applications .
Comparaison Avec Des Composés Similaires
Pentafluorophenylphosphate can be compared to other similar compounds, such as:
Pentafluorophenyl esters: These compounds also contain the pentafluorophenyl group and are used in similar applications, but they differ in their reactivity and stability.
Trifluoromethylphenylphosphate: This compound has a trifluoromethyl group instead of a pentafluorophenyl group, resulting in different chemical properties and reactivity.
Perfluorooctanesulfonate (PFOS): While structurally different, PFOS shares some chemical properties with this compound, such as high electronegativity and stability.
This compound stands out due to its unique combination of high reactivity and stability, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H2F5O4P |
|---|---|
Poids moléculaire |
264.04 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H2F5O4P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h(H2,12,13,14) |
Clé InChI |
CDJCWEPKSBUOBR-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)F)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


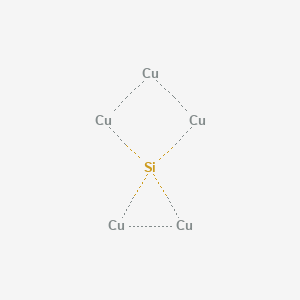
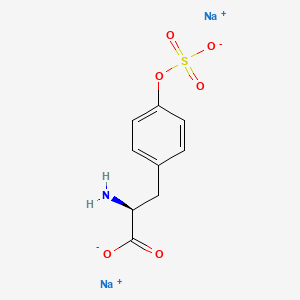
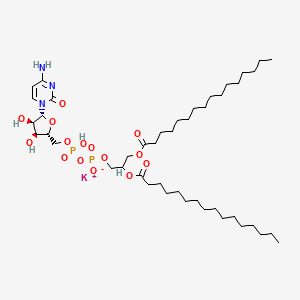
![4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine](/img/structure/B13828934.png)
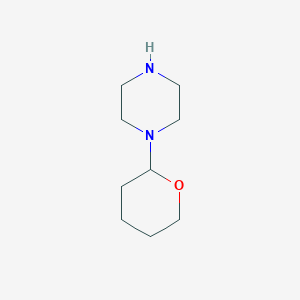
![(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13828949.png)
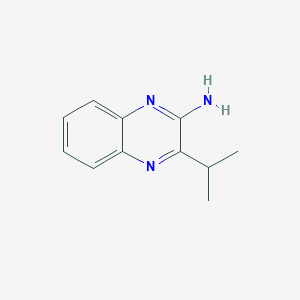
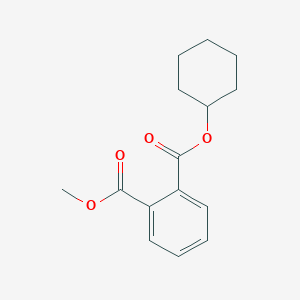

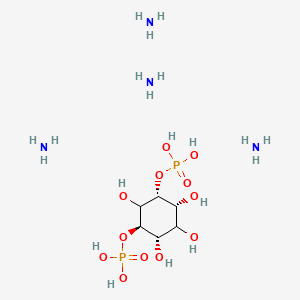
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone]](/img/structure/B13828967.png)

